6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Overview
Description
The compound “6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine” is likely a derivative of benzothiopyran . Benzothiopyrans are a class of organic compounds containing a benzene ring fused to a thiopyran ring. The presence of the bromine atom, ethyl group, and amine group may confer unique properties to this compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzothiopyran core structure, which is a six-membered sulfur-containing ring fused to a benzene ring. The “6-bromo” indicates a bromine atom attached at the 6th position of this ring system. The “N-ethyl” and “4-amine” suggest an ethyl-substituted amine group at the 4th position .Scientific Research Applications
Synthesis and Chromophores
6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine serves as an intermediate in the synthesis of complex organic compounds. For example, 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-ones, which are new donor–acceptor chromophores, are prepared through ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines. The structural characterization of these compounds, such as the 2-(N,N-dimethylaminomethylene) derivative, is achieved using X-ray crystallographic analysis, highlighting their potential in material science and organic electronics due to their chromophoric properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).
Insecticidal Activity
The compound also finds application in the synthesis of thiocoumarins and related compounds, which exhibit insecticidal activity. By brominating 4-methyl-2H-1-benzothiopyran-2-ones (4-methylthiocoumarins) and reacting them with secondary amines, 4-(aminomethyl)thiocoumarins are obtained. These compounds show significant insecticidal activity against pests like Nilaparvata lugens and Aphis gossypii, and the introduction of an aminomethyl group into thiocoumarin enhances its activity against Tetranychus urticae and Spodoptera litura (Nakazumi, Kobara, & Kitao, 1992).
Antibacterial and Antifungal Activity
Further, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives showcases the utility of similar brominated compounds in producing molecules with significant antibacterial and antifungal activities. These activities are tested against a variety of pathogens, and some compounds exhibit activity levels comparable to or exceeding standard drugs like Streptomycin and Amphotericin-B, indicating the potential for developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
High-Pressure Reactions and Spirocyclamines
High-pressure conditions versus thermal activation in the conjugate addition of amines to bromoacetates demonstrate the versatility of reactions involving brominated compounds. These reactions lead to products like spiro aziridine derivatives under specific conditions, highlighting the role of these brominated intermediates in synthesizing complex and potentially biologically active molecules (Rulev et al., 1998).
Properties
IUPAC Name |
6-bromo-N-ethyl-3,4-dihydro-2H-thiochromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS/c1-2-13-10-5-6-14-11-4-3-8(12)7-9(10)11/h3-4,7,10,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXFUNFOAAVJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCSC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154177-90-8 | |
Record name | 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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